![molecular formula C8H14N2O7 B14730904 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid CAS No. 4896-78-0](/img/structure/B14730904.png)
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific and industrial applications due to its ability to bind metal ions effectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of ethylenediamine attack the carbon atoms of chloroacetic acid, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where ethylenediamine and chloroacetic acid are mixed in the presence of a suitable solvent. The reaction mixture is heated to facilitate the reaction, and the product is subsequently purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid is utilized in various scientific research fields:
Chemistry: Used as a chelating agent to bind metal ions in analytical chemistry and synthesis.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for metal poisoning.
Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation.
作用機序
The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This process involves the donation of electron pairs from the nitrogen and oxygen atoms in the compound to the metal ions, effectively binding them and preventing their participation in unwanted reactions.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent with similar properties but a different molecular structure.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for certain metal ions compared to 2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid.
Uniqueness
This compound is unique due to its specific binding properties and the stability of the complexes it forms. Its ability to chelate a wide range of metal ions makes it versatile for various applications in research and industry.
特性
CAS番号 |
4896-78-0 |
|---|---|
分子式 |
C8H14N2O7 |
分子量 |
250.21 g/mol |
IUPAC名 |
2-[carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C8H14N2O7/c11-6(12)3-9(4-7(13)14)1-2-10(17)5-8(15)16/h17H,1-5H2,(H,11,12)(H,13,14)(H,15,16) |
InChIキー |
UXXSTGZWGMCKSH-UHFFFAOYSA-N |
正規SMILES |
C(CN(CC(=O)O)O)N(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
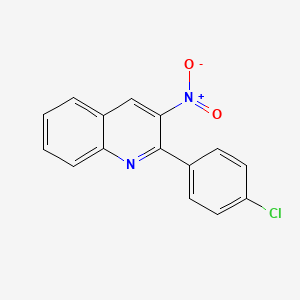

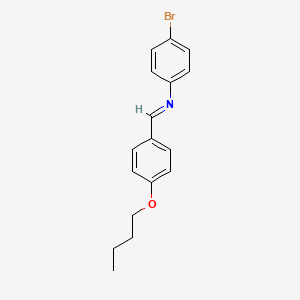
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
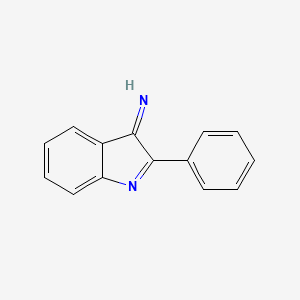
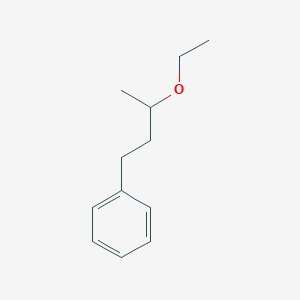

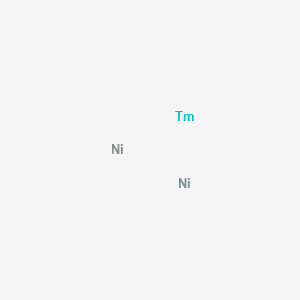
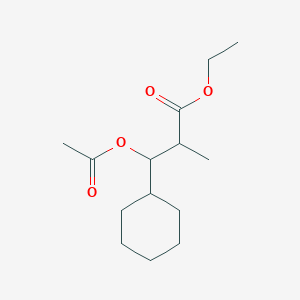
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)

